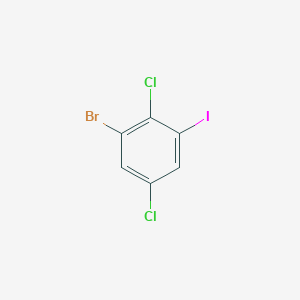![molecular formula C7HCl3FN3O B15363031 2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one is a fluorinated pyrido[4,3-D]pyrimidin-4-one derivative. This compound is characterized by the presence of three chlorine atoms and one fluorine atom on its pyridine ring, making it a highly reactive and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one typically involves multiple steps, starting from simpler pyridine derivatives. One common approach is the halogenation of a pyridine precursor, followed by fluorination and cyclization reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are employed to ensure consistent quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to remove chlorine atoms or fluorine atoms from the molecule.
Substitution: Substitution reactions are common, where different functional groups can replace chlorine or fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and various organometallic reagents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Chlorinated or fluorinated pyridines with fewer halogen atoms.
Substitution Products: Derivatives with different functional groups, such as amines, alcohols, and ethers.
Applications De Recherche Scientifique
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,5,7-trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: This compound has a similar structure but with different positions of chlorine and fluorine atoms.
5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one: This compound features a methylthio group in addition to chlorine and fluorine atoms.
These compounds share similarities in their core structure but differ in their functional groups and reactivity, leading to different applications and properties.
Propriétés
Formule moléculaire |
C7HCl3FN3O |
|---|---|
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
2,5,7-trichloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7HCl3FN3O/c8-4-1-3(2(11)5(9)13-4)12-7(10)14-6(1)15/h(H,12,14,15) |
Clé InChI |
BLQXUDCDRJCEJF-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(N=C1Cl)Cl)F)N=C(NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362956.png)
![2-Methyl-2,5-diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B15362959.png)
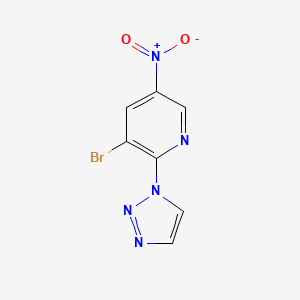
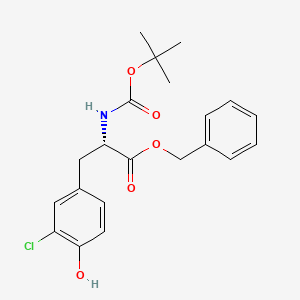
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
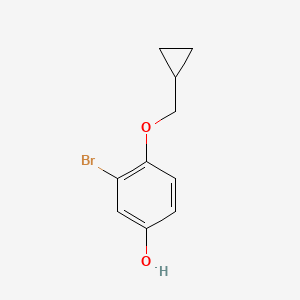
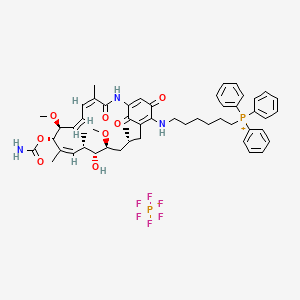
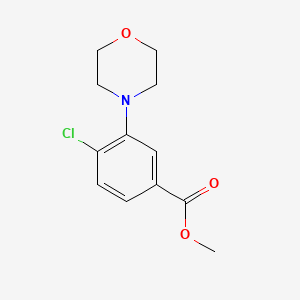
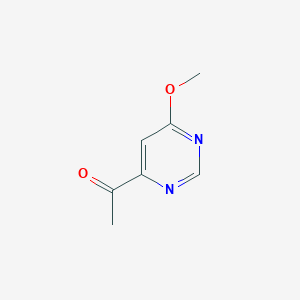
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)

